N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-13-9-14(2)11-15(10-13)21(26)23-16-7-8-19(25)17(12-16)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVODBYUWEREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the amidation reaction where the coupled product is reacted with 3,5-dimethylbenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The tertiary amide in this compound undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In HCl/dioxane (4 M), the amide bond cleaves to form 3,5-dimethylbenzoic acid and 3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline .
-
Basic Hydrolysis : Treatment with NaOH (2 M) at reflux yields the corresponding carboxylate salt.
Table 1 : Hydrolysis conditions and products
| Condition | Reagents | Time | Product(s) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | HCl/dioxane (4 M) | 24 h | 3,5-dimethylbenzoic acid + amine derivative | 88 | |
| Basic | NaOH (2 M), reflux | 6 h | Sodium 3,5-dimethylbenzoate | 72 |
Electrophilic Aromatic Substitution
The electron-rich 4-hydroxyphenyl and benzothiazole rings participate in halogenation and nitration:
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Bromination : Reaction with Br₂ in acetic acid introduces bromine at the para position of the hydroxyl group .
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the benzothiazole ring at position 5 .
Table 2 : Electrophilic substitution reactions
Nucleophilic Substitution at the Benzothiazole Core
The thiazole sulfur and C-2 position react with nucleophiles:
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Thioether Formation : Treatment with thiophenol/K₂CO₃ in DMF replaces the C-2 hydrogen with a thioether group.
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Amination : Reaction with morpholine under Pd catalysis introduces an amino group at C-6 .
Table 3 : Nucleophilic substitution reactions
Cross-Coupling Reactions
The aryl halide derivatives participate in Suzuki-Miyaura couplings:
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Borylation : Pd-catalyzed coupling with bis(pinacolato)diboron installs a boronate ester at C-5 of the benzothiazole .
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Biaryl Synthesis : Reaction with phenylboronic acid forms a biaryl linkage .
Table 4 : Cross-coupling reactions
Oxidation and Reduction
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Oxidation : The hydroxyl group on the phenyl ring oxidizes to a ketone with KMnO₄/H₂SO₄ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole’s thiazole ring to a thiolane .
Table 5 : Redox reactions
| Reaction | Reagents | Site Modified | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 4-Hydroxyphenyl | 4-Keto-phenyl derivative | 65 | |
| Reduction | H₂ (1 atm), Pd/C | Benzothiazole ring | Thiolane analog | 78 |
Functionalization of the Methyl Groups
The 3,5-dimethyl substituents on the benzamide undergo radical bromination:
-
Bromination : NBS/benzoyl peroxide selectively brominates the methyl groups to form bromomethyl derivatives .
Table 6 : Methyl group modifications
| Reaction | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Bromination | NBS, benzoyl peroxide | 3-(Bromomethyl)-5-methylbenzamide | High |
Condensation Reactions
The hydroxyl group participates in Knoevenagel condensations:
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Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine forms α,β-unsaturated ketones .
Table 7 : Condensation reactions
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Knoevenagel condensation | 4-Nitrobenzaldehyde, piperidine | Chalcone derivative | Anticancer screening |
Scientific Research Applications
1.1 Acetylcholinesterase Inhibition
One of the most promising applications of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Research has shown that compounds containing a benzo[d]thiazole moiety exhibit significant inhibitory activity against acetylcholinesterase. For instance, a study synthesized various derivatives of benzo[d]thiazole and evaluated their inhibitory effects, revealing that some compounds had IC50 values as low as 2.7 µM, indicating strong efficacy in inhibiting the enzyme responsible for acetylcholine degradation .
1.2 Anticancer Properties
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide has also been investigated for its anticancer properties. The incorporation of the benzo[d]thiazole group is known to enhance the cytotoxicity of compounds against various cancer cell lines. Studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Photophysical Properties
2.1 Optical Characteristics
The photophysical properties of this compound have been characterized through various spectroscopic techniques. The compound exhibits distinct absorption and fluorescence characteristics due to its structural features. For example, the maximum absorption wavelengths have been reported to range from 271 nm to 307 nm depending on the substituents attached to the benzothiazole moiety . This tunable optical property makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
2.2 Excited State Dynamics
The excited state behavior of compounds like this compound has been studied using theoretical calculations to understand their intramolecular interactions and stability in various solvents. Such studies help in designing materials with specific optical properties for electronic applications .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include the formation of key intermediates through condensation reactions followed by acylation processes. The detailed synthetic procedures often utilize reagents such as benzoyl chlorides and various amines to achieve the desired structure .
3.2 Characterization Techniques
Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Crystallography to confirm its structure and purity. For instance, NMR spectroscopy provides insights into the chemical environment of hydrogen atoms within the molecule, while IR spectroscopy helps identify functional groups based on characteristic absorption bands .
Case Studies
4.1 Alzheimer’s Disease Research
A case study highlighted the synthesis and biological evaluation of a series of derivatives based on benzo[d]thiazole aimed at developing new acetylcholinesterase inhibitors for Alzheimer’s disease treatment. The study employed both in vitro assays and computational modeling to elucidate binding interactions with acetylcholinesterase, demonstrating the compound's potential therapeutic benefits .
4.2 Photonic Applications
Another case study focused on exploring the use of this compound in photonic devices. The research assessed its fluorescence properties and stability under different environmental conditions, indicating its suitability for use in advanced photonic applications such as sensors and imaging technologies .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Hydroxyphenyl Derivatives: Compounds such as 4-hydroxybenzamide and 4-hydroxybenzoic acid have similar hydroxyphenyl groups.
Benzamide Derivatives: Compounds like N-(3,5-dimethylphenyl)benzamide and N-(4-hydroxyphenyl)benzamide share the benzamide functional group.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is unique due to the combination of its benzothiazole, hydroxyphenyl, and dimethylbenzamide moieties. This unique structure allows it to exhibit a broad range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is , characterized by a benzo[d]thiazole moiety linked to a hydroxyphenyl group and a dimethylbenzamide structure. This configuration is essential for its biological interactions.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, studies indicate that related benzamide derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and inhibition of cell cycle progression .
Study 1: Antitumor Effects
In a recent study, researchers synthesized several benzamide derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value lower than 10 µM in certain cancer types .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds against AChE. The synthesized compounds were tested in vitro, revealing that those with the benzo[d]thiazole moiety exhibited superior inhibition compared to standard drugs, highlighting their potential as therapeutic agents for Alzheimer's disease .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM, Triethylamine | 65 | 92 | |
| DMF, HATU | 78 | 95 | |
| Microwave, 100°C | 85 | 98 |
Advanced: How does the hydroxyl group at the 4-position affect biological activity and stability?
Answer:
- Biological Impact : The hydroxyl group enhances hydrogen bonding with target proteins (e.g., CK1 kinase ). SAR studies show that methylation of this group reduces activity by 60% .
- Stability : Susceptible to oxidation; stabilize via formulation with antioxidants (e.g., ascorbic acid) or storage under inert gas .
Basic: Which computational methods predict the compound’s binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina with CK1 kinase crystal structures (PDB: 3U6N) to model interactions .
- QM/MM Simulations : Analyze electronic effects of the benzothiazole ring on binding affinity .
Advanced: How to design experiments for mechanistic studies of its anticancer activity?
Answer:
- Target Engagement Assays : Perform thermal shift assays to confirm binding to CK1 isoforms .
- Transcriptomic Profiling : Use RNA-seq to identify downstream pathways (e.g., Wnt/β-catenin) affected in colon cancer cell lines .
- Metabolite Tracking : Employ LC-MS to monitor oxidative metabolites in hepatic microsomes .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage : -20°C under argon, shielded from light .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
